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molecular formula C14H15NO4 B8720700 Anticancer agent 73

Anticancer agent 73

Cat. No. B8720700
M. Wt: 261.27 g/mol
InChI Key: DAFRLXQGMZPMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709509B2

Procedure details

23.2 ml Triethylamine and a solution of 11.3 g 2-(4-methoxy-benzoylamino)-3-oxo-butyric acid ethyl ester in 200 ml dichloromethane were added sequentially to a stirred solution of 20.5 g iodine and 21.2 g triphenylphosphine in 500 ml dry dichloromethane. The reaction mixture was stirred at room temperature overnight. The solvent was evaporated in vacuo and the resulting residue purified by flash chromatography on silica gel to obtain 6.0 g 2-(4-methoxy-phenyl)-5-methyl-oxazole-4-carboxylic acid ethyl ester as pale yellow solid.
Quantity
23.2 mL
Type
reactant
Reaction Step One
Name
2-(4-methoxy-benzoylamino)-3-oxo-butyric acid ethyl ester
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH2:8]([O:10][C:11](=[O:27])[CH:12]([NH:16][C:17](=[O:26])[C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=1)[C:13](=O)[CH3:14])[CH3:9].II.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>ClCCl>[CH2:8]([O:10][C:11]([C:12]1[N:16]=[C:17]([C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=2)[O:26][C:13]=1[CH3:14])=[O:27])[CH3:9]

Inputs

Step One
Name
Quantity
23.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
2-(4-methoxy-benzoylamino)-3-oxo-butyric acid ethyl ester
Quantity
11.3 g
Type
reactant
Smiles
C(C)OC(C(C(C)=O)NC(C1=CC=C(C=C1)OC)=O)=O
Name
Quantity
20.5 g
Type
reactant
Smiles
II
Name
Quantity
21.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(OC1C)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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